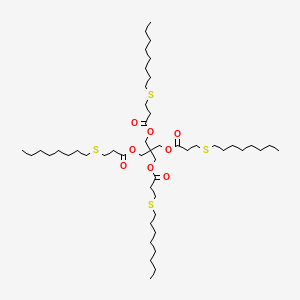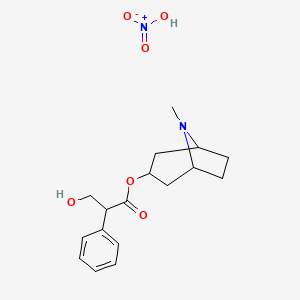
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is a heterocyclic organic compound with the molecular formula C₃₈H₃₂O₃ and a molecular weight of 536.659 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione typically involves the reaction of acetophenone with benzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Acetophenone: A simpler compound with a similar benzoyl group.
Benzaldehyde: Another compound with a benzoyl group but lacking the heptane backbone.
Chalcone: A related compound with a similar structure but different functional groups.
Uniqueness
4-Benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione is unique due to its complex structure, which includes multiple phenyl groups and a heptane backbone. This complexity contributes to its diverse chemical reactivity and wide range of applications in scientific research .
Properties
CAS No. |
7149-37-3 |
|---|---|
Molecular Formula |
C38H32O3 |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-benzoyl-1,3,5,7-tetraphenylheptane-1,7-dione |
InChI |
InChI=1S/C38H32O3/c39-35(30-20-10-3-11-21-30)26-33(28-16-6-1-7-17-28)37(38(41)32-24-14-5-15-25-32)34(29-18-8-2-9-19-29)27-36(40)31-22-12-4-13-23-31/h1-25,33-34,37H,26-27H2 |
InChI Key |
SKKTZQOOIKWLCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
![5-Benzoxazolesulfonic acid, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-, ammonium salt](/img/structure/B13763939.png)
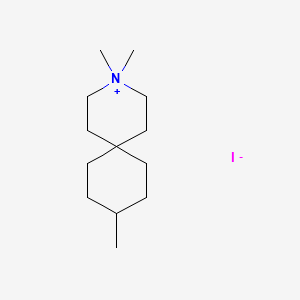
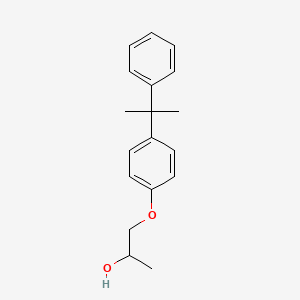
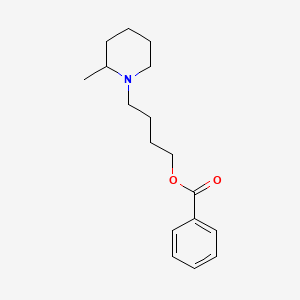
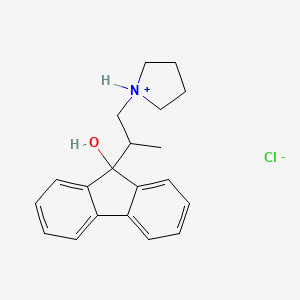
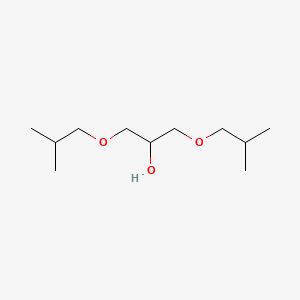
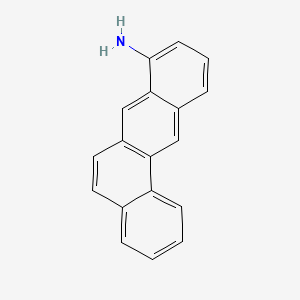
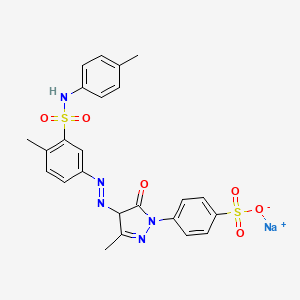
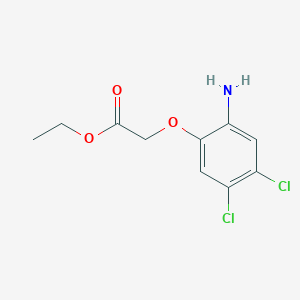
![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)
